1-fluoro-2-(prop-2-en-1-yloxy)benzene

Catalog No.
S2697291
CAS No.
57264-49-0
M.F
C9H9FO
M. Wt
152.168
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-fluoro-2-(prop-2-en-1-yloxy)benzene

CAS Number

57264-49-0

Product Name

1-fluoro-2-(prop-2-en-1-yloxy)benzene

IUPAC Name

1-fluoro-2-prop-2-enoxybenzene

Molecular Formula

C9H9FO

Molecular Weight

152.168

InChI

InChI=1S/C9H9FO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2

InChI Key

MABBMHBZKPIFFV-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1F

solubility

not available

1-Fluoro-2-(prop-2-en-1-yloxy)benzene, also known as 1-fluoro-4-(prop-2-en-1-yloxy)benzene, is an organic compound with the molecular formula C9H9FOC_9H_9FO and a molecular weight of approximately 152.17 g/mol. This compound features a fluorine atom attached to a benzene ring, along with a prop-2-en-1-yloxy group, which contributes to its unique chemical properties. The presence of the fluorine atom often enhances the compound's stability and reactivity compared to its non-fluorinated counterparts .

There is no current information available on the specific mechanism of action of 2-fluorophenyl allyl ether in biological systems.

As with most organic compounds, it is advisable to handle 2-fluorophenyl allyl ether with caution due to its unknown toxicity and potential reactivity. Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

Future Research Directions

Given the limited existing research, further exploration of 2-fluorophenyl allyl ether's properties and potential applications could be valuable. Here are some areas for future investigation:

  • Synthesis and characterization of the compound to obtain physical and chemical property data.
  • Evaluation of potential biological activities, including antimicrobial, antioxidant, or anticancer properties.
  • Computational modeling to predict the reactivity and potential uses of the molecule.

The chemical reactivity of 1-fluoro-2-(prop-2-en-1-yloxy)benzene is primarily influenced by the electrophilic nature of the fluorine atom and the nucleophilic properties of the prop-2-en-1-yloxy group. Common reactions include:

  • Nucleophilic Substitution: The fluorine can be replaced by various nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The compound can undergo substitutions at the aromatic ring facilitated by the electron-withdrawing effect of the fluorine atom.
  • Alkylation Reactions: The prop-2-en-1-yloxy group can participate in various alkylation reactions, making it a versatile intermediate in organic synthesis .

Research into the biological activity of 1-fluoro-2-(prop-2-en-1-yloxy)benzene is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures have been investigated for their anti-inflammatory and anticancer properties. The presence of the fluorine atom may enhance bioavailability and metabolic stability, making it a candidate for further pharmacological studies .

The synthesis of 1-fluoro-2-(prop-2-en-1-yloxy)benzene typically involves:

  • Starting Materials: The reaction generally starts with 4-fluorophenol and allyl bromide.
  • Reaction Conditions: The phenol is treated with a base such as cesium carbonate in a solvent like dimethylformamide at room temperature.
  • Procedure:
    • Dissolve phenol in dry DMF.
    • Add cesium carbonate and stir for 15 minutes.
    • Introduce allyl bromide and allow the reaction to proceed for several hours.
    • Isolate the product through standard work-up procedures including ether extraction and purification via chromatography .

1-Fluoro-2-(prop-2-en-1-yloxy)benzene has potential applications in:

  • Pharmaceuticals: As an intermediate in drug synthesis due to its unique reactivity profile.
  • Material Science: In the development of polymeric materials where fluorinated compounds are desirable for their chemical resistance.
  • Agricultural Chemicals: As a building block for agrochemicals that require enhanced stability and efficacy .

Interaction studies involving 1-fluoro-2-(prop-2-en-1-yloxy)benzene focus on its reactivity with various biological targets. Preliminary findings suggest that compounds with similar structures may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. Further studies are necessary to elucidate specific interactions and mechanisms of action .

Several compounds share structural similarities with 1-fluoro-2-(prop-2-en-1-yloxy)benzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-FluorophenolC6H5FSimple structure, widely used as a precursor
Allyl Phenyl EtherC9H10OLacks fluorine, used in various organic syntheses
Propynyl Phenyl EtherC9H10OContains an alkyne, different reactivity profile
4-FluoroallylphenolC10H10FIncorporates an allyl group, enhanced reactivity

The uniqueness of 1-fluoro-2-(prop-2-en-1-yloxy)benzene lies in its combination of a fluorinated aromatic system and an allyl ether functionality, which provides distinct pathways for chemical transformations not readily available to its analogs .

Molecular Composition and Structural Features

The molecular formula of 1-fluoro-2-(prop-2-en-1-yloxy)benzene is $$ \text{C}9\text{H}9\text{FO} $$, with a molecular weight of 152.16 g/mol. The compound consists of a benzene ring with two substituents: a fluorine atom at the ortho position (C2) and an allyl ether group (-O-CH$$2$$-CH=CH$$2$$) at the same position. The allyl group introduces unsaturation, enabling reactivity in cycloadditions and rearrangements.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Formula$$ \text{C}9\text{H}9\text{FO} $$
Molecular Weight152.16 g/mol
SMILESC=CCOC1=CC=CC=C1F
InChI KeyMABBMHBZKPIFFV-UHFFFAOYSA-N

Systematic and Common Names

The IUPAC name is 1-fluoro-2-(prop-2-en-1-yloxy)benzene, reflecting the allyl ether substituent. Common synonyms include:

  • 2-Fluorophenyl allyl ether
  • 1-Fluoro-2-prop-2-enoxybenzene
  • Allyl 2-fluorophenyl ether

The numbering prioritizes the fluorine substituent at position 1, with the allyloxy group at position 2.

IUPAC Systematic Nomenclature Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-fluoro-2-(prop-2-en-1-yloxy)benzene, which provides a comprehensive description of its structural features [2]. Alternative nomenclature systems recognize this compound as 1-(allyloxy)-2-fluorobenzene, emphasizing the allyl ether functionality [2]. The compound possesses the molecular formula C9H9FO with a molecular weight of 152.17 grams per mole [2] [22].

The systematic name reflects the presence of a fluorine substituent at the 1-position of the benzene ring and an allyloxy group (-O-CH2-CH=CH2) at the adjacent 2-position [2]. This ortho-substitution pattern creates a unique electronic environment that distinguishes it from other positional isomers [15]. The Chemical Abstracts Service registry number 57264-49-0 provides unambiguous identification in chemical databases [2] [22].

The International Chemical Identifier (InChI) for this compound is InChI=1S/C9H9FO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2, while its simplified molecular-input line-entry system representation is C=CCOC1=CC=CC=C1F [2]. These standardized representations facilitate computational analysis and database searches across different chemical information systems [2].

PropertyValue
Molecular FormulaC9H9FO
Molecular Weight152.17 g/mol
CAS Number57264-49-0
IUPAC Name1-fluoro-2-(prop-2-en-1-yloxy)benzene
Alternative Name1-(allyloxy)-2-fluorobenzene
InChI KeyMABBMHBZKPIFFV-UHFFFAOYSA-N

Three-Dimensional Conformational Studies

Theoretical investigations of allylbenzene derivatives reveal that the minimum-energy conformation involves the allyl substituent positioned essentially perpendicular to the benzene ring plane, with torsion angles approaching 90 degrees [28]. This conformational preference arises from optimal balance between steric interactions and electronic stabilization [28]. Molecular orbital-molecular mechanics calculations demonstrate that the allyl group adopts conformations where the vinyl portion can exist in either vinyl/carbon-aromatic ring eclipsed or vinyl/carbon-hydrogen eclipsed arrangements [28].

Density functional theory studies using B3LYP and PBE-D3 levels of theory indicate that fluorine substitution on aromatic systems significantly influences three-dimensional molecular geometry [27]. The presence of the fluorine atom in the ortho position relative to the allyloxy group creates specific conformational constraints due to potential intramolecular interactions [27]. These interactions can affect the rotational barriers around the carbon-oxygen bond connecting the allyl group to the benzene ring [39].

Computational analysis reveals that the phenyl-oxygen bond exhibits restricted rotation due to partial double-bond character arising from resonance between the aromatic ring and the oxygen lone pairs [28]. The energy barrier for rotation around this bond is influenced by the electronic effects of the fluorine substituent, which can either stabilize or destabilize specific conformations through inductive and mesomeric effects [17].

The allyl chain itself demonstrates conformational flexibility, with the carbon-carbon double bond capable of adopting various orientations relative to the aromatic system [28]. Supersonic molecular jet laser time-of-flight mass spectroscopy studies of related allylbenzene systems confirm that the preferred conformation maintains the allyl substituent in an essentially orthogonal orientation to the aromatic plane [28].

Electronic Structure and Orbital Interactions

The electronic structure of 1-fluoro-2-(prop-2-en-1-yloxy)benzene involves complex orbital interactions between the aromatic pi-system, the fluorine atom, and the allyl ether substituent [10]. The benzene ring maintains its characteristic delocalized pi-electron system, which can be described through molecular orbital theory as six pi-molecular orbitals formed from the overlap of six carbon p-orbitals [10]. Three of these orbitals are bonding in nature and are completely filled, while three are antibonding and remain empty in the ground state [10].

The fluorine substituent exerts both inductive and mesomeric effects on the aromatic system [17] [19]. The strong electronegativity of fluorine creates an inductive electron-withdrawing effect that decreases electron density throughout the aromatic ring [17]. Simultaneously, fluorine can participate in weak conjugation with the aromatic pi-system through overlap of its p-orbitals with the benzene pi-orbitals, particularly at the ortho and para positions [17] [19].

Quantum chemical calculations reveal that the allyl ether oxygen atom possesses two lone pairs of electrons that can interact with the aromatic pi-system [11]. These lone pairs can donate electron density into the aromatic ring through resonance, creating a mesomeric electron-donating effect that partially counteracts the electron-withdrawing nature of the fluorine atom [15]. The resulting electronic distribution represents a balance between these competing effects [17].

Natural bond orbital analysis and quantum theory of atoms in molecules studies demonstrate that the carbon-fluorine bond exhibits significant ionic character, with substantial electron density shifted toward the fluorine atom [27]. The carbon-oxygen bond connecting the allyl group to the benzene ring shows partial double-bond character due to resonance contributions from oxygen lone pairs [11].

Frontier molecular orbital calculations indicate that the highest occupied molecular orbital primarily involves the aromatic pi-system with contributions from oxygen lone pairs, while the lowest unoccupied molecular orbital is localized on the aromatic ring with significant coefficients at positions influenced by the fluorine substituent [13]. These orbital characteristics determine the compound's reactivity patterns and spectroscopic properties [29].

Comparative Analysis with Ortho/Meta/Para Isomers

The three possible positional isomers of fluoro(allyloxy)benzene exhibit distinct electronic and structural properties due to different substitution patterns [15]. The ortho isomer (1-fluoro-2-(prop-2-en-1-yloxy)benzene) allows for potential intramolecular interactions between the fluorine atom and the allyloxy group, creating unique conformational constraints not present in the other isomers [16].

In the meta isomer, the fluorine and allyloxy substituents are separated by one carbon atom, minimizing direct electronic interactions while maintaining individual substituent effects [15]. This arrangement results in electronic properties that represent a simple additive combination of fluorine and allyloxy influences without significant mutual perturbation [15]. The meta substitution pattern typically produces the least conjugative interaction between substituents and the aromatic pi-system [15].

The para isomer exhibits maximum conjugative interaction between the fluorine and allyloxy substituents through the aromatic pi-system [15]. This arrangement allows for efficient transmission of electronic effects across the benzene ring, resulting in enhanced resonance stabilization [15]. The para configuration often leads to the most pronounced spectroscopic changes due to optimal orbital overlap [16].

Mass spectrometry-based identification studies demonstrate that ortho, meta, and para substituted aromatic compounds possess characteristic infrared absorption patterns that allow for unambiguous differentiation [16]. The ortho isomer typically shows distinct low-frequency bands attributed to intramolecular interactions, while meta and para isomers exhibit different fingerprint regions [16].

Isomer PositionElectronic CharacteristicsSpectroscopic Features
Ortho (1,2)Intramolecular interactions possibleUnique low-frequency IR bands
Meta (1,3)Minimal substituent interactionAdditive substituent effects
Para (1,4)Maximum conjugative interactionEnhanced resonance effects

Nuclear magnetic resonance chemical shift predictions using density functional theory reveal significant differences between the three isomers [29]. Fluorine-19 nuclear magnetic resonance chemical shifts vary considerably depending on the substitution pattern, with ortho isomers typically showing the most complex splitting patterns due to multiple coupling interactions [29] [33]. The ortho arrangement creates unique through-space and through-bond coupling pathways that are absent in meta and para isomers [34].

XLogP3

2.4

Dates

Last modified: 08-16-2023

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